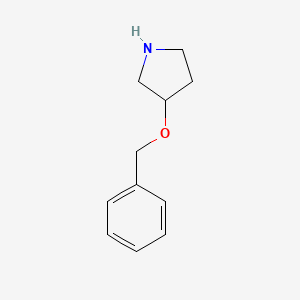
3-(Benzyloxy)pyrrolidine
Descripción general
Descripción
3-(Benzyloxy)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a benzyloxy group at the third position
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids, a group to which 3-(benzyloxy)pyrrolidine belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids have been shown to exert their effects through various mechanisms, depending on the specific targets they interact with . For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
One study mentioned the anti-anginal effect of a pyrrolidine alkaloid derivative at specific doses in experimental animals , suggesting that these compounds can be absorbed and exert systemic effects.
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyrrolidine typically involves the reaction of pyrrolidine with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrrolidine ring can be reduced to form a tetrahydropyrrole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydropyrrole derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
N-Benzylpyrrolidine: A pyrrolidine ring substituted with a benzyl group at the nitrogen atom.
3-(Methoxy)pyrrolidine: A pyrrolidine ring substituted with a methoxy group at the third position.
Uniqueness: 3-(Benzyloxy)pyrrolidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .
Propiedades
IUPAC Name |
3-phenylmethoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
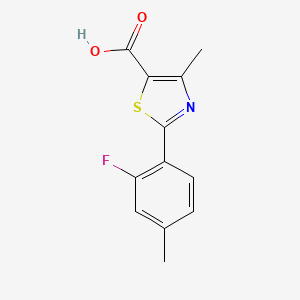
![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)
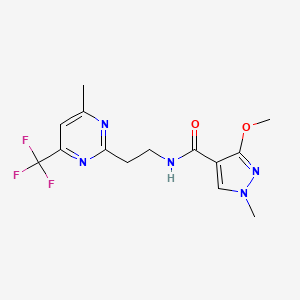
![Tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B2980779.png)
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
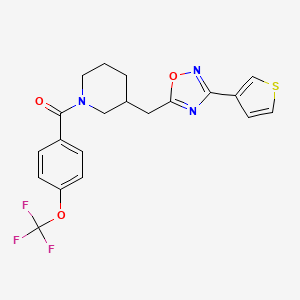
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
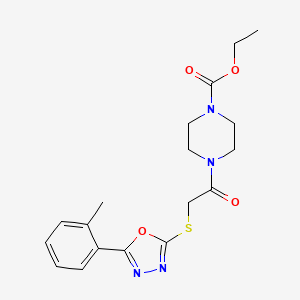
![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
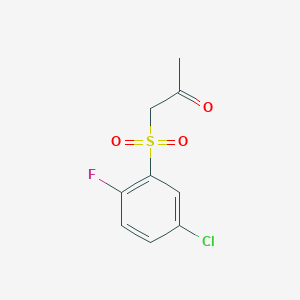
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)
